Cas no 1246819-87-3 (Plerixafor-d)
Plerixafor-d Chemical and Physical Properties
Names and Identifiers
-
- Plerixafor
- 1-[[2,3,5,6-tetradeuterio-4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane
- Plerixafor-d4
- 1,1'-[1,4-(Phenylene-d4)bis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane
- Plerixafor-d
- 1,1'-[(~2~H_4_)-1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane)
- CS-0203112
- 1,1'-[1,4-(Phenylene-d4)bis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane;
- 1246819-87-3
- DTXSID00858326
- HY-10046S
-
- Inchi: 1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2/i5D,6D,7D,8D
- InChI Key: YIQPUIGJQJDJOS-KDWZCNHSSA-N
- SMILES: N1(CCNCCCNCCNCCC1)CC1C([2H])=C([2H])C(=C([2H])C=1[2H])CN1CCNCCCNCCNCCC1
Computed Properties
- Exact Mass: 506.47200
- Monoisotopic Mass: 506.47225074g/mol
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 36
- Rotatable Bond Count: 4
- Complexity: 456
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 78.7Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Melting Point: 100-102°C
- Boiling Point: 657.5±55.0 °C at 760 mmHg
- Flash Point: 361.8±26.2 °C
- Solubility: DMSO (Slightly), Methanol (Slightly), Water (Slightly)
- Stability/Shelf Life: Very Hygroscopic
- PSA: 78.66000
- LogP: 2.26440
- Vapor Pressure: 0.0±2.0 mmHg at 25°C
Plerixafor-d Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Hygroscopic, Refrigerator, Under Inert Atmosphere
Plerixafor-d Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P580502-1mg |
Plerixafor-d4 |
1246819-87-3 | 1mg |
$ 184.00 | 2023-09-06 | ||
| TRC | P580502-10mg |
Plerixafor-d4 |
1246819-87-3 | 10mg |
$ 1453.00 | 2023-09-06 | ||
| MedChemExpress | HY-10046S-1mg |
Plerixafor-d |
1246819-87-3 | 1mg |
¥4860 | 2024-07-20 | ||
| MedChemExpress | HY-10046S-5mg |
Plerixafor-d |
1246819-87-3 | 5mg |
¥21800 | 2023-03-06 | ||
| ChemScence | CS-0203112-1mg |
Plerixafor-d4 |
1246819-87-3 | 1mg |
$800.0 | 2022-04-28 | ||
| ChemScence | CS-0203112-5mg |
Plerixafor-d4 |
1246819-87-3 | 5mg |
$2400.0 | 2022-04-28 | ||
| eNovation Chemicals LLC | Y1252161-1mg |
Plerixafor-d4 |
1246819-87-3 | 98% D | 1mg |
$480 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1252161-5mg |
Plerixafor-d4 |
1246819-87-3 | 98% D | 5mg |
$1110 | 2024-06-06 | |
| Biosynth | WZB81987-1 mg |
Plerixafor-d4 |
1246819-87-3 | 1mg |
$346.50 | 2022-12-28 | ||
| Biosynth | WZB81987-5 mg |
Plerixafor-d4 |
1246819-87-3 | 5mg |
$1,126.15 | 2022-12-28 |
Plerixafor-d Suppliers
Plerixafor-d Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on Plerixafor-d
Plerixafor-d: A Comprehensive Overview
Plerixafor-d (CAS No. 1246819-87-3) is a chemical compound that has garnered significant attention in the field of pharmacology and medical research. This compound is notable for its role as a CXCR4 antagonist, a class of drugs that target the CXCR4 chemokine receptor. The CXCR4 receptor plays a critical role in various biological processes, including immune system regulation, stem cell mobilization, and cancer metastasis. By inhibiting this receptor, Plerixafor-d holds potential therapeutic applications in treating conditions such as multiple myeloma, non-Hodgkin lymphoma, and other hematologic malignancies.
Recent studies have highlighted the efficacy of Plerixafor-d in enhancing the mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the bloodstream. This property makes it a valuable adjunct in stem cell transplantation procedures. Clinical trials have demonstrated that Plerixafor-d can significantly increase the yield of CD34+ cells, which are essential for successful transplantation. Moreover, its ability to reduce the duration of chemotherapy-induced neutropenia has further underscored its potential as a supportive care agent in oncology.
The mechanism of action of Plerixafor-d involves competitive inhibition of the CXCR4 receptor, preventing the binding of its natural ligand, stromal cell-derived factor 1 (SDF-1). This interaction disrupts the homing signals that guide stem cells to specific niches within the bone marrow. By doing so, Plerixafor-d facilitates the release of these cells into the peripheral blood, making them more accessible for collection and subsequent therapeutic use.
One of the most promising areas of research involving Plerixafor-d is its application in cancer treatment. Studies have shown that CXCR4 antagonists like Plerixafor-d can inhibit tumor growth and metastasis by blocking cancer cell migration and invasion. In preclinical models, Plerixafor-d has demonstrated synergistic effects when combined with conventional chemotherapy agents, suggesting its potential as a combination therapy in oncology.
In addition to its therapeutic applications, Plerixafor-d has also been explored for its role in regenerative medicine. Researchers are investigating its potential to enhance tissue repair and regeneration by modulating stem cell activity. This avenue of research is particularly exciting given the growing interest in harnessing stem cells for treating degenerative diseases such as Parkinson's disease and myocardial infarction.
From a pharmacokinetic perspective, Plerixafor-d exhibits favorable properties that make it suitable for clinical use. It demonstrates good oral bioavailability and a manageable safety profile, with minimal adverse effects reported in clinical trials. These characteristics position it as a viable option for both acute and chronic therapeutic interventions.
Looking ahead, ongoing clinical trials are focusing on optimizing dosing regimens and identifying biomarkers that predict response to Plerixafor-d therapy. Additionally, researchers are exploring novel formulations and delivery systems to enhance its efficacy and reduce potential side effects. These advancements are expected to further solidify its role in modern medicine.
In conclusion, Plerixafor-d (CAS No. 1246819-87-3) represents a significant advancement in the development of CXCR4 antagonists with broad implications for oncology, hematology, and regenerative medicine. As research continues to uncover its full potential, this compound is poised to make a meaningful impact on patient care worldwide.
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